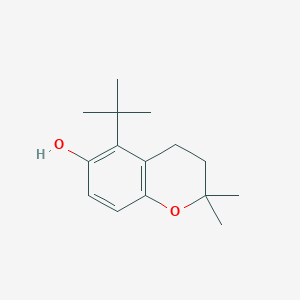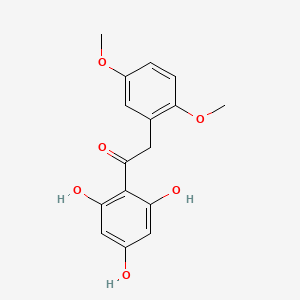
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate is a complex organic compound with the molecular formula C18H17LiO3S . This compound is characterized by the presence of lithium, two ethenyl groups attached to a benzene ring, and an ethenylbenzenesulfonate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate typically involves multiple steps, including electrophilic aromatic substitution reactions . The final step involves the sulfonation of the benzene ring to introduce the ethenylbenzenesulfonate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize yield and purity . The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials, such as ion exchange resins.
Mecanismo De Acción
The mechanism of action of Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The compound can form stable complexes with various substrates, facilitating their transformation into desired products. The presence of lithium enhances the compound’s reactivity and stability, making it an effective catalyst in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(ethenyl)benzene: Lacks the sulfonate group and lithium, making it less reactive in certain applications.
2-ethenylbenzenesulfonate: Does not contain the ethenyl groups on the benzene ring, limiting its use in polymerization reactions.
Lithium benzenesulfonate: Lacks the ethenyl groups, reducing its versatility in chemical synthesis.
Uniqueness
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate is unique due to the combination of lithium, ethenyl groups, and the sulfonate group, which confer enhanced reactivity and stability. This makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
63182-07-0 |
|---|---|
Fórmula molecular |
C18H17LiO3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate |
InChI |
InChI=1S/C10H10.C8H8O3S.Li/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11);/q;;+1/p-1 |
Clave InChI |
JTAXETMOBDQTHR-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-] |
Números CAS relacionados |
63182-07-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


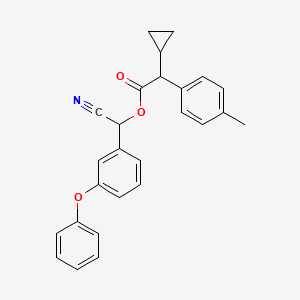

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)

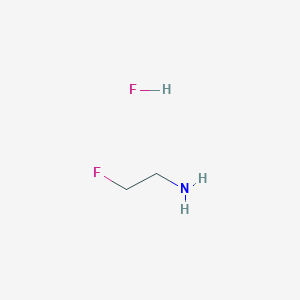
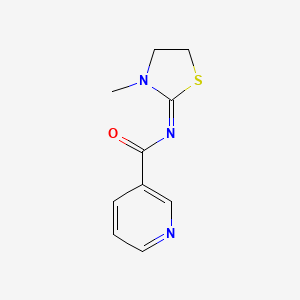
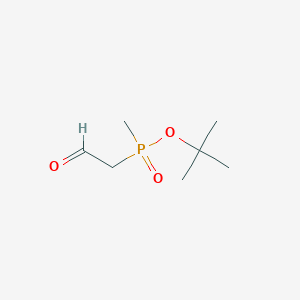
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
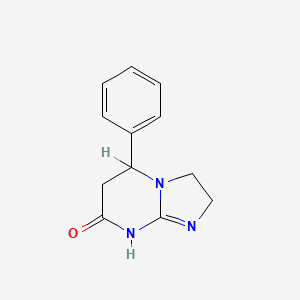
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

